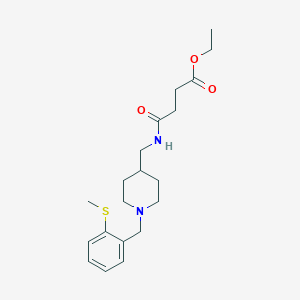
Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains an ethyl ester group and a methylthio group, which are common functional groups in organic chemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including cyclization and multicomponent reactions .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the piperidine ring could participate in various reactions .
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a compound of interest in chemical synthesis and molecular structure studies. Research in this area focuses on the synthesis of related compounds through Knoevenagel condensation reactions and the investigation of their molecular structures via spectroscopic methods and X-ray diffraction studies. These studies provide insights into the compound's chemical properties, including its crystal and molecular structure, which can be crucial for further applications in material science and drug development. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through a similar process, exhibited antimicrobial activity, highlighting the potential for related compounds to serve as bases for antimicrobial agents (Kariyappa et al., 2016).
Biological Activities and Pharmaceutical Applications
The structural analogs and derivatives of ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate have been studied for their biological activities, including antimicrobial, antioxidant, and enzyme inhibition effects. These studies contribute to the development of new pharmaceutical agents. For example, compounds synthesized from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate show a wide range of biological activities, offering potential as bases for developing new drugs with antimicrobial and antioxidant properties (Honey et al., 2012). Moreover, the exploration of new synthetic routes and the biological evaluation of these compounds can lead to the discovery of novel therapeutic agents with specific activities against various diseases.
Metabolic Pathways and Biochemical Research
Research has also focused on the metabolic pathways and biochemical properties of related compounds. For instance, studies on the biosynthesis of ethylene from methionine have identified 4-methylthio-2-oxobutanoate as a putative intermediate, underscoring the significance of similar compounds in understanding metabolic processes in organisms. Such research can provide valuable insights into the biochemical roles of these compounds and their potential applications in biotechnology and agriculture (Billington et al., 1979).
Propriétés
IUPAC Name |
ethyl 4-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-3-25-20(24)9-8-19(23)21-14-16-10-12-22(13-11-16)15-17-6-4-5-7-18(17)26-2/h4-7,16H,3,8-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCQVEOGQAZFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2672535.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)
![N-[4-(Hydroxymethyl)piperidin-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B2672539.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)
![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)
![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)
![N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2672546.png)
![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2672547.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2672548.png)


![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2672555.png)